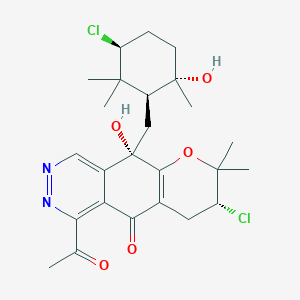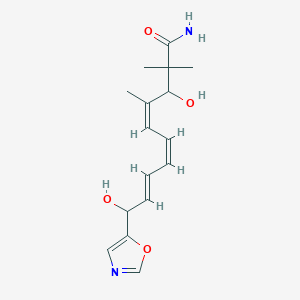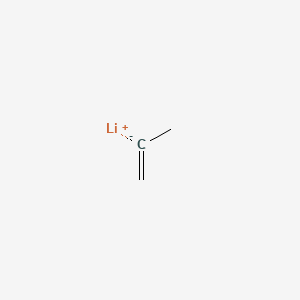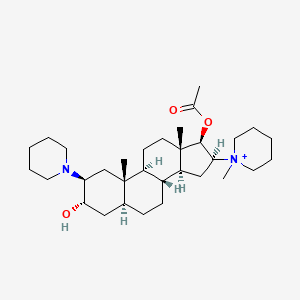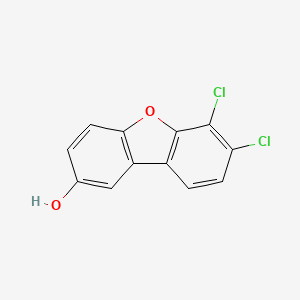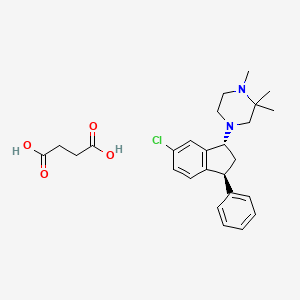
Zicronapine succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zicronapine succinate is a compound that has been investigated for its potential use as an atypical antipsychotic medication. It was initially developed by H. Lundbeck A/S and has shown promising results in clinical trials for the treatment of schizophrenia. This compound exhibits a multi-receptorial profile, with potent antagonistic effects at dopamine D1, D2, and serotonin 5HT2A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zicronapine succinate involves several steps, starting with the preparation of the core structure, which includes a cyclopentane fused to a benzene ring (indane moiety). The key steps in the synthesis include:
- Formation of the indane core.
- Introduction of the piperazine ring.
- Chlorination and subsequent functionalization to introduce the necessary substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This would include:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Zicronapine succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions and multi-receptorial activity.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.
Medicine: Explored as a treatment for schizophrenia and other psychiatric disorders due to its antagonistic effects on dopamine and serotonin receptors.
Industry: Potential applications in the development of new antipsychotic medications and related pharmaceuticals.
Mechanism of Action
Zicronapine succinate exerts its effects by antagonizing dopamine D1, D2, and serotonin 5HT2A receptors. This multi-receptorial activity helps to modulate neurotransmitter levels in the brain, which is crucial for its antipsychotic effects. The compound’s interaction with these receptors helps to alleviate symptoms of schizophrenia by balancing dopamine and serotonin levels .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar receptor profile.
Risperidone: Known for its dopamine and serotonin receptor antagonism.
Clozapine: Exhibits multi-receptorial activity but with a different side effect profile.
Uniqueness
Zicronapine succinate is unique due to its specific receptor binding profile and the balance of its antagonistic effects. It has shown promising results in clinical trials, particularly in comparison to olanzapine, with statistically significant efficacy and safety data .
Properties
CAS No. |
846061-36-7 |
|---|---|
Molecular Formula |
C26H33ClN2O4 |
Molecular Weight |
473.0 g/mol |
IUPAC Name |
butanedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine |
InChI |
InChI=1S/C22H27ClN2.C4H6O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t19-,21+;/m0./s1 |
InChI Key |
MMYNXKNHLGJGFF-LZAGWAHOSA-N |
Isomeric SMILES |
CC1(CN(CCN1C)[C@@H]2C[C@H](C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(CC(=O)O)C(=O)O |
| 846061-36-7 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


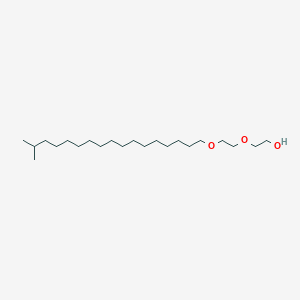
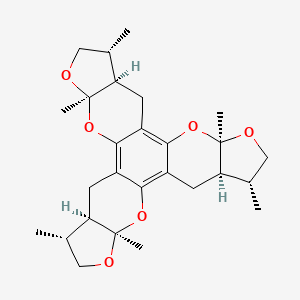
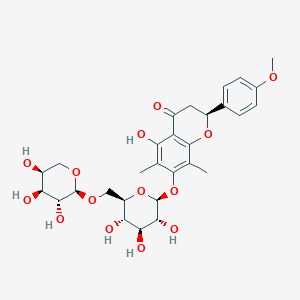
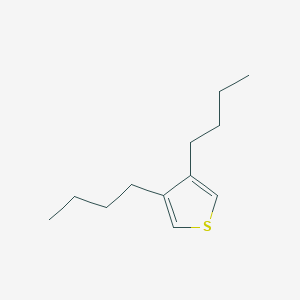
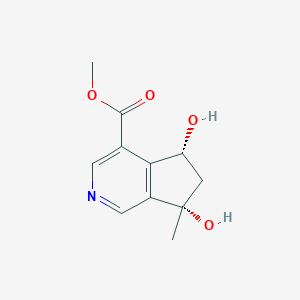
![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
![4-Chlorobenzo[f]isoquinoline](/img/structure/B1250568.png)
